The Discovery and Characterization of Chaetochromin A from Chaetomium gracile: A Technical Guide
The Discovery and Characterization of Chaetochromin A from Chaetomium gracile: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction:
Discovered in 1981 from the fungus Chaetomium gracile, Chaetochromin A is a bis(naphtho-γ-pyrone) mycotoxin that has garnered significant interest in the scientific community.[1] Initially studied for its biosynthetic origins and antimicrobial properties, a pivotal discovery in 2014 revealed its potent and selective agonist activity at the insulin receptor, positioning it as a potential therapeutic agent for diabetes.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Chaetochromin A, with a focus on detailed experimental protocols and quantitative data for researchers in drug discovery and development.
Data Presentation
Physicochemical Properties of Chaetochromin A
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₁₀ | PubChem CID: 6712966 |
| Molar Mass | 546.528 g/mol | PubChem CID: 6712966 |
| IUPAC Name | 5,5',6,6',8,8'-Hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dione | PubChem CID: 6712966 |
| CAS Number | 75514-37-3 | PubChem CID: 6712966 |
Biological Activity of Chaetochromin A and its Derivatives
| Activity | Target/Organism | IC₅₀/MIC/EC₅₀ | Compound | Reference |
| Insulin Receptor Agonist | Insulin Receptor (IR) | Activates at 5 µmol/L | 4548-G05 (derivative) | [2] |
| Antibacterial | Mycobacterium | 6.3 µg/mL | Resorcinol type lipid from C. cupreum | [3] |
| Antifungal | Magnaporthe oryzae | 6.25 µM | Chaetosemin B from C. seminudum | [4] |
| Antifungal | Gibberella saubinettii | 12.5 µM | Chaetosemin B from C. seminudum | [4] |
| Antibacterial | Klebsiella pneumoniae 1 | 0.05 mg/ml | Chloroformic extract of C. globosum | [5] |
| Antibacterial | Staphylococcus epidermidis | 0.05 mg/ml | Chloroformic extract of C. globosum | [5] |
| Antibacterial | Staphylococcus aureus | 0.1 mg/ml | Chloroformic extract of C. globosum | [5] |
| Antibacterial | Salmonella typhimurium 2 | 0.1 mg/ml | Chloroformic extract of C. globosum | [5] |
Experimental Protocols
Fungal Strain and Culture Conditions
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Fungal Strain: Chaetomium gracile (e.g., ATCC 16153) can be obtained from culture collections.
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Culture Medium: Potato carrot agar or mineral salts agar can be used for routine culture.
-
Incubation Conditions: The fungus is typically incubated aerobically at 24-26°C. Viable growth is usually observed after 3-4 days.
Production of Chaetochromin A via Solid-State Fermentation
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Substrate: Solid-state fermentation is a common method for producing fungal secondary metabolites. Rice culture is a suitable substrate for Chaetochromin A production.
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Inoculation: A well-sporulated culture of Chaetomium gracile is used to inoculate the sterilized rice substrate.
-
Incubation: The inoculated substrate is incubated for a period of 14 to 21 days at a controlled temperature and humidity to allow for fungal growth and metabolite production.
Extraction of Chaetochromin A
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Solvent Extraction: The fermented rice culture is dried and pulverized. The resulting powder is then extracted exhaustively with a suitable organic solvent such as ethyl acetate.[3]
-
Concentration: The organic solvent extract is filtered and concentrated under reduced pressure to yield a crude extract containing Chaetochromin A and other metabolites.
Purification of Chaetochromin A
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[6][7][8][9] A solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) is used to elute the compounds.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).
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High-Performance Liquid Chromatography (HPLC): Fractions containing Chaetochromin A are pooled, concentrated, and further purified by reversed-phase HPLC.[6] A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.
Structure Elucidation and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified compound is confirmed using 1D (¹H and ¹³C) and 2D NMR techniques.[1][10][11][12][13][14] Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.[1][10][11]
-
High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS is used to determine the exact mass and molecular formula of Chaetochromin A.[15][16][17]
Biological Assays
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of Chaetochromin A against various bacterial and fungal strains is determined using methods like broth microdilution or agar dilution.[5][18][19][20][21]
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Insulin Receptor Activation Assay:
-
Cell Line: A cell line overexpressing the human insulin receptor (e.g., CHO-IR cells) is used.[22]
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Treatment: Cells are treated with varying concentrations of Chaetochromin A.
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Detection of Receptor Phosphorylation: The activation of the insulin receptor is assessed by measuring the level of receptor autophosphorylation using an ELISA-based assay with an anti-phosphotyrosine antibody.[22][23][24] The half-maximal effective concentration (EC₅₀) can then be determined.
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Mandatory Visualizations
Caption: Experimental workflow for the isolation and characterization of Chaetochromin A.
Caption: Insulin receptor signaling pathway activated by Chaetochromin A.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Chaetosemins A–E, new chromones isolated from an Ascomycete Chaetomium seminudum and their biological activities [agris.fao.org]
- 5. Prospecting the antimicrobial and antibiofilm potential of Chaetomium globosum an endophytic fungus from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. scienceopen.com [scienceopen.com]
- 12. thno.org [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of chaetochromin A, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 21. mdpi.com [mdpi.com]
- 22. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A microtiter well assay system to measure insulin activation of insulin receptor kinase in intact human mononuclear cells. Decreased insulin effect in cells from patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
